Cyclo(L-Leu-D-Pro): A Comprehensive Technical Guide to its Natural Occurrence and Sources
Cyclo(L-Leu-D-Pro): A Comprehensive Technical Guide to its Natural Occurrence and Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(L-Leu-D-Pro), a member of the diketopiperazine (DKP) class of cyclic dipeptides, represents a fascinating and biologically active natural product. While its stereoisomer, Cyclo(L-Leu-L-Pro), is more commonly reported, the L-Leu-D-Pro variant holds significant interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural occurrence and known sources of Cyclo(L-Leu-D-Pro) and its related stereoisomers. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of this molecule, including detailed experimental protocols for its isolation and characterization, quantitative data on its biological activities, and insights into its potential mechanisms of action.
Natural Occurrence and Sources
Cyclo(L-Leu-D-Pro) and its stereoisomers are primarily secondary metabolites produced by a diverse array of microorganisms. Their presence has been identified in both terrestrial and marine environments, highlighting their widespread distribution in nature.
Microbial Sources:
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Bacteria: A significant number of bacterial species are known to produce cyclo(Leu-Pro) isomers. These include:
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Achromobacter xylosoxidans : This bacterium has been identified as a producer of cyclo(L-Leu-L-Pro), which has demonstrated potent inhibitory effects on aflatoxin production by Aspergillus parasiticus.[1][2]
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Pseudomonas sesami : Strain BC42 of this species produces three isomers: cyclo(L-Leu-L-Pro), cyclo(D-Leu-D-Pro), and cyclo(D-Leu-L-Pro).[3] These compounds have shown antifungal activity against Colletotrichum orbiculare.[2][3]
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Bacillus amyloliquefaciens : This bacterium is another known source of cyclo(Leu-Pro) isomers.[4]
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Lactobacillus plantarum : This lactic acid bacterium, often found in fermented foods, produces cyclo(L-Leu-L-Pro).[5]
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Streptomyces sp. : Various species of Streptomyces, a genus renowned for its production of antibiotics and other bioactive compounds, have been found to produce cyclo(L-Leu-L-Pro).[6]
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Vibrio vulnificus : While not producing cyclo(Leu-Pro), this bacterium produces the related cyclic dipeptide cyclo(L-Phe-L-Pro), which acts as a quorum-sensing molecule.[7]
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Fungi: Fungal species also contribute to the natural pool of these cyclic dipeptides.
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Phellinus igniarius : This fungus is a known producer of various diketopiperazines, including cyclo(Leu-Pro) isomers.
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Rosellinia necatrix : This plant-pathogenic fungus has also been identified as a source.
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Marine Organisms:
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Marine Sponges: The marine environment is a rich source of novel natural products. Cyclo(L-Leu-L-Pro) has been isolated from marine sponges, suggesting potential symbiotic microbial origins.
Plants:
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Sedum sarmentosum : The occurrence of Cyclo(D-Leu-L-Pro) has been reported in this plant.
Quantitative Data on Biological Activities
The biological activities of cyclo(Leu-Pro) stereoisomers have been a subject of significant research. The stereochemistry of the constituent amino acids plays a crucial role in determining the potency and specificity of their effects.
| Compound | Biological Activity | Target Organism/Cell Line | Quantitative Data (IC₅₀/MIC) | Reference |
| Cyclo(L-Leu-L-Pro) | Antifungal | Aspergillus parasiticus (Aflatoxin production) | IC₅₀: 0.20 mg/mL | [4] |
| Antifungal | Colletotrichum orbiculare | 100 µg/mL significantly inhibits conidial germination | [3] | |
| Cyclo(D-Leu-D-Pro) | Antifungal | Aspergillus parasiticus (Aflatoxin production) | Similar activity to Cyclo(L-Leu-L-Pro) | [1] |
| Antifungal | Colletotrichum orbiculare | Significantly reduced conidia germination at 100 µg/mL | [3] | |
| Cyclo(L-Leu-D-Pro) | Antifungal | Aspergillus parasiticus (NA accumulation) | Complete inhibition at 12.0 mg/mL | [1] |
| Cyclo(D-Leu-L-Pro) | Antifungal | Colletotrichum orbiculare | No significant antifungal activity | [3] |
Experimental Protocols
Isolation and Purification of Cyclo(L-Leu-L-Pro) from Achromobacter xylosoxidans
The following protocol is based on the methodology described for the purification of cyclo(L-Leu-L-Pro) from the culture medium of Achromobacter xylosoxidans.[1]
3.1.1. Fermentation and Extraction
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Culture Achromobacter xylosoxidans in a suitable liquid medium (e.g., GY liquid medium: 2% glucose, 0.5% yeast extract) under optimal growth conditions.
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After a sufficient incubation period, centrifuge the culture broth to separate the bacterial cells from the supernatant.
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The supernatant, containing the excreted secondary metabolites, is the starting material for purification.
3.1.2. Chromatographic Purification
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Diaion HP20 Column Chromatography:
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Load the culture supernatant onto a Diaion HP20 column equilibrated with distilled water.
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Wash the column with distilled water to remove unbound compounds.
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Elute the bound substances with a stepwise gradient of methanol (B129727) in water (e.g., 50%, 60%, 80%, 100% methanol).
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Collect fractions and test for biological activity to identify the fractions containing the compound of interest. The active compound typically elutes in the 60-80% methanol fraction.[1]
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Thin-Layer Chromatography (TLC):
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Concentrate the active fractions from the Diaion HP20 column.
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Perform preparative TLC on silica (B1680970) gel plates using an appropriate solvent system to further separate the components.
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High-Performance Liquid Chromatography (HPLC):
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The active fraction from TLC is subjected to preparative HPLC for final purification.
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Column: C18 reversed-phase column (e.g., Cosmosil 5C18-AR, 10 x 250 mm).[1]
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Mobile Phase: A gradient of methanol in water with 0.1% acetic acid. For example, a linear gradient from 25% to 100% methanol over an extended period.[1]
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Detection: UV detection at 250 nm.[1]
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Collect the peak corresponding to Cyclo(L-Leu-L-Pro).
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3.1.3. Structure Elucidation
The purified compound is identified and characterized using spectroscopic methods:
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Mass Spectrometry (MS): To determine the molecular weight.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and stereochemistry. The NMR data for the purified substance should be compared with commercially available standards of Cyclo(L-Leu-L-Pro) and Cyclo(D-Leu-D-Pro) and synthetic standards of Cyclo(L-Leu-D-Pro) and Cyclo(D-Leu-L-Pro) for unambiguous identification.[1]
Synthesis of Cyclo(L-Leu-D-Pro)
Cyclo(L-Leu-D-Pro) can be chemically synthesized from its constituent amino acids. A common method involves the following steps:
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Protection of Amino Acids: Protect the amino group of D-proline (e.g., with a Boc group) and the carboxyl group of L-leucine (e.g., as a methyl ester).
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Peptide Coupling: Couple the protected amino acids (Boc-D-Proline and L-Leucine methyl ester) using a suitable coupling reagent.
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Deprotection and Cyclization: Deprotect both the amino and carboxyl groups of the linear dipeptide and induce intramolecular cyclization under high dilution conditions to favor the formation of the cyclic dipeptide over polymerization.
Signaling Pathways
Direct evidence for the involvement of Cyclo(L-Leu-D-Pro) in specific signaling pathways is currently limited in the scientific literature. However, research on structurally related cyclic dipeptides provides valuable insights into their potential roles as signaling molecules, particularly in microbial communication (quorum sensing).
Quorum Sensing in Vibrio vulnificus (A Model for Cyclic Dipeptide Signaling):
The cyclic dipeptide Cyclo(L-Phe-L-Pro), produced by Vibrio vulnificus, functions as a quorum-sensing signal.[7] It modulates gene expression through a complex signaling cascade involving the transmembrane receptor ToxR.[8] This pathway ultimately influences the expression of virulence factors. While this pathway is for a different cyclic dipeptide, it illustrates a plausible mechanism by which molecules like Cyclo(L-Leu-D-Pro) could exert their biological effects.
Conclusion
Cyclo(L-Leu-D-Pro) and its stereoisomers are naturally occurring cyclic dipeptides with a broad range of biological activities. Their primary sources are microorganisms, which produce them as secondary metabolites. The stereochemistry of these molecules is a critical determinant of their biological function. While detailed information on the specific signaling pathways of Cyclo(L-Leu-D-Pro) is still emerging, the study of related compounds suggests a role in microbial communication and the regulation of gene expression. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this intriguing class of natural products. Further investigation into the biosynthesis, mechanism of action, and pharmacological properties of Cyclo(L-Leu-D-Pro) is warranted to unlock its full potential in drug discovery and development.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Amino acid–derived quorum sensing molecules controlling the virulence of vibrios (and beyond) - PMC [pmc.ncbi.nlm.nih.gov]
